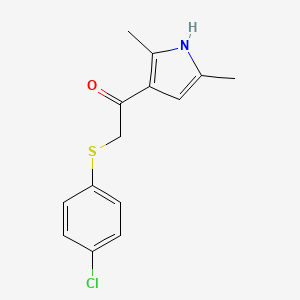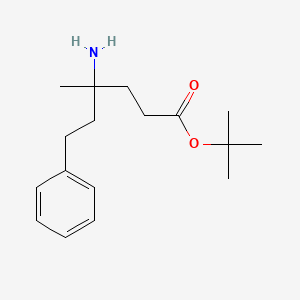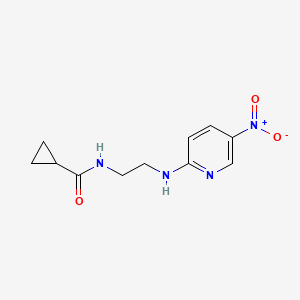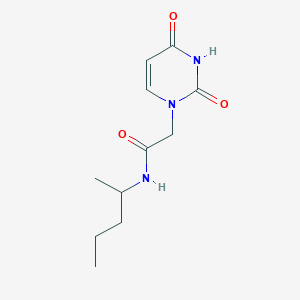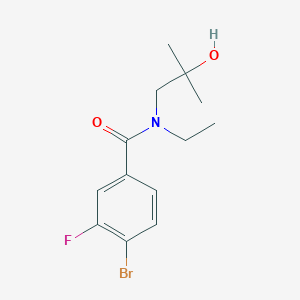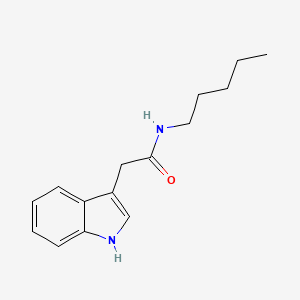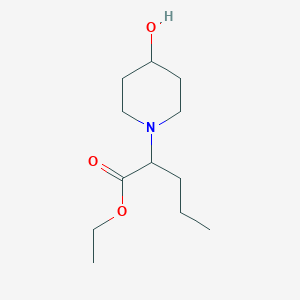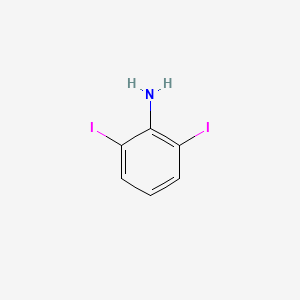
2,6-Diiodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diiodoaniline is an organic compound with the molecular formula C6H5I2N It is a derivative of aniline, where two iodine atoms are substituted at the 2 and 6 positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diiodoaniline can be synthesized through the iodination of aniline. One common method involves the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid. This reaction is chemoselective and can produce this compound in good yield . Another method involves the direct iodination of aniline using iodine and sodium bicarbonate in water, followed by purification through crystallization .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Diiodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroanilines or quinones.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
科学研究应用
2,6-Diiodoaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions
作用机制
The mechanism of action of 2,6-diiodoaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, it can interact with enzymes or proteins, potentially inhibiting their activity. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- 2,4-Diiodoaniline
- 2,5-Diiodoaniline
- 2,6-Diiodo-4-nitroaniline
- 2,4,6-Triiodoaniline
Uniqueness
2,6-Diiodoaniline is unique due to the specific positioning of the iodine atoms, which influences its chemical reactivity and physical properties. Compared to other diiodoanilines, it may exhibit different reactivity patterns and applications. For instance, this compound is particularly useful in coupling reactions due to the steric and electronic effects of the iodine atoms .
属性
分子式 |
C6H5I2N |
|---|---|
分子量 |
344.92 g/mol |
IUPAC 名称 |
2,6-diiodoaniline |
InChI |
InChI=1S/C6H5I2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 |
InChI 键 |
FIDMLQVSXXHZDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


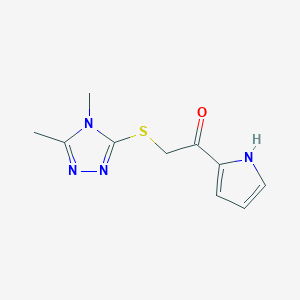
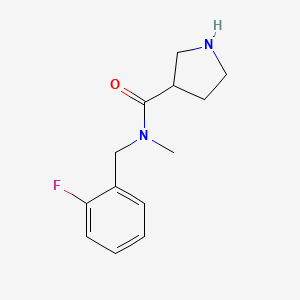
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)

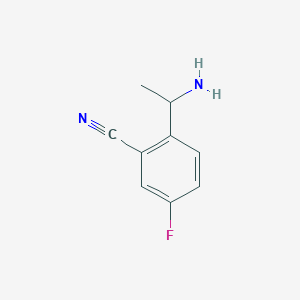
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
